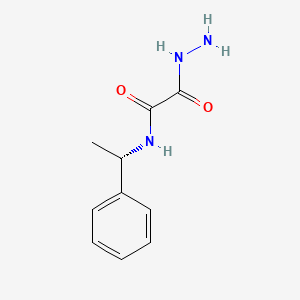

(S)-2-Hydrazinyl-2-oxo-N-(1-phenylethyl)acetamide

Description

Historical Development and Classification of Semioxamazide Derivatives

Semioxamazides, a subclass of hydrazides, emerged in the early 20th century as reagents for carbonyl group analysis. The parent compound, semioxamazide ($$ \text{C}{2}\text{H}{5}\text{N}{3}\text{O}{2} $$), was first synthesized via hydrazine and oxamic acid reactions. Derivatives like (S)-2-Hydrazinyl-2-oxo-N-(1-phenylethyl)acetamide were later developed to exploit stereoselectivity in coordination chemistry and asymmetric synthesis.

Table 1: Key Historical Milestones in Semioxamazide Chemistry

Nomenclature and Synonymous Terminology

The IUPAC name, 2-hydrazinyl-2-oxo-N-[(1S)-1-phenylethyl]acetamide , reflects its acetamide backbone, hydrazinyl substituent, and (S)-configured phenylethyl group. Common synonyms include:

- (-)-5-(α-Phenylethyl)semioxamazide

- (S)-(-)-2-Hydrazinyl-2-oxo-N-(1-phenylethyl)acetamide

- NSC-100178.

Its CAS registry number, 6152-25-6 , and PubChem CID, 1550116 , are widely used in chemical databases.

Stereochemical Significance and Chiral Properties

The (S)-configuration at the 1-phenylethyl group is critical for its enantioselective interactions. Optical rotation measurements report $$ [\alpha]_{D} = -103^\circ $$ (chloroform, $$ c = 1.0 $$), confirming its chiral purity. This stereochemistry influences its coordination behavior with metal ions, as demonstrated in studies of iron and nickel complexes where the ligand’s chirality dictates geometric preferences.

Table 2: Stereochemical Data

| Property | Value | Source |

|---|---|---|

| Specific rotation | $$ -103^\circ $$ (CHCl₃) | |

| Enantiomeric excess | >98% (HPLC) | |

| Chiral center | C1 (phenylethyl group) |

Position in Hydrazide Chemistry

As a semioxamazide, this compound belongs to the hydrazide family, characterized by the $$ \text{R–CO–NH–NH}_{2} $$ functional group. Its bifunctional nature—combining a hydrazide moiety and a chiral aromatic amine—enables dual reactivity:

- Nucleophilic hydrazine for condensation with carbonyl groups.

- Chiral auxiliary in asymmetric synthesis and metal-organic frameworks.

Table 3: Comparative Analysis of Hydrazide Derivatives

| Compound | Functional Groups | Applications |

|---|---|---|

| Semioxamazide | $$ \text{NH–NH}{2}, \text{CO–NH}{2} $$ | Carbonyl reagents |

| This compound | $$ \text{NH–NH}{2}, \text{CO–NH–(S)-CH(CH}{3})\text{C}{6}\text{H}{5} $$ | Asymmetric catalysis |

| Oxamic hydrazide | $$ \text{NH–NH}{2}, \text{CO–NH}{2} $$ | Pharmaceutical intermediates |

Properties

IUPAC Name |

2-hydrazinyl-2-oxo-N-[(1S)-1-phenylethyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O2/c1-7(8-5-3-2-4-6-8)12-9(14)10(15)13-11/h2-7H,11H2,1H3,(H,12,14)(H,13,15)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQXPGBTUPFWHEF-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(=O)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=CC=C1)NC(=O)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6152-25-6 | |

| Record name | 5-(alpha-Phenylethyl)semioxamazide, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006152256 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-(.ALPHA.-PHENYLETHYL)SEMIOXAMAZIDE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MWY18IKQ2J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Sequential Addition Method

This is the most commonly reported method:

- Step 1: (S)-(-)-α-phenylethylamine is reacted with an oxoacetyl chloride or equivalent activated oxoacetyl derivative to form an intermediate amide.

- Step 2: The intermediate is then treated with hydrazine hydrate or hydrazine derivatives to replace the leaving group with a hydrazinyl group, yielding this compound.

$$

\text{(S)-α-phenylethylamine} + \text{oxoacetyl chloride} \rightarrow \text{amide intermediate} \xrightarrow{\text{hydrazine}} \text{this compound}

$$

- Solvent: Polar aprotic solvents such as dichloromethane or DMF are preferred for the amide formation step.

- Temperature: Typically 0–25°C for amide formation to control reaction rate and stereochemistry.

- Hydrazine addition: Performed at mild temperatures (room temperature to 50°C) to avoid decomposition.

- Purification: Crystallization or chromatographic methods to isolate the pure chiral hydrazide.

Alternative Synthetic Routes

While the sequential addition method is standard, alternative routes have been explored in related hydrazide syntheses:

- Use of N-(2-phenyl)ethyl-2-aminoacetamide intermediates: These intermediates can be reacted with hydrazine or hydrazine derivatives under phase transfer catalysis conditions to improve yield and purity.

- Phase Transfer Catalysis: Employing a base and phase transfer catalyst in a biphasic system (organic solvent/water) enhances reaction efficiency and selectivity. This method is particularly useful for related acetamide derivatives and may be adapted for the target compound.

Process Optimization and Yield

- The sequential addition method typically yields the target compound with moderate to high purity and yield (often >70%).

- Reaction parameters such as molar ratios, solvent choice, temperature, and reaction time are critical for optimizing yield and stereochemical integrity.

- Use of (S)-(-)-α-phenylethylamine ensures enantiomeric purity, which is crucial for biological applications.

Data Table Summarizing Preparation Parameters

| Parameter | Details | Notes |

|---|---|---|

| Starting Material | (S)-(-)-α-phenylethylamine | Chiral amine source |

| Acylating Agent | Oxoacetyl chloride or equivalent | For amide intermediate formation |

| Hydrazine Source | Hydrazine hydrate or hydrazine derivatives | Introduces hydrazinyl group |

| Solvent | Dichloromethane, DMF, or polar aprotic solvents | Solubility and reaction control |

| Temperature (Amide formation) | 0–25°C | Controls reaction rate and stereochemistry |

| Temperature (Hydrazine step) | Room temperature to 50°C | Avoids decomposition |

| Reaction Time | Several hours (varies by step) | Monitored by TLC or HPLC |

| Purification | Crystallization, chromatography | Ensures enantiomeric purity |

| Yield | Typically >70% | Dependent on reaction conditions |

Research Findings and Notes

- The stereochemistry of the starting amine is preserved throughout the synthesis, which is critical for the biological activity of the compound.

- The hydrazinyl group introduction is sensitive to reaction conditions; excess hydrazine or high temperatures can lead to side reactions or decomposition.

- Phase transfer catalysis methods reported for related compounds suggest potential improvements in yield and scalability, though specific application to this compound requires further experimental validation.

- The compound exhibits limited solubility in nonpolar solvents but good solubility in polar aprotic solvents, which influences the choice of reaction medium and purification strategy.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Hydrazinyl-2-oxo-N-(1-phenylethyl)acetamide can undergo various chemical reactions, including:

Oxidation: The hydrazinyl group can be oxidized to form corresponding azides or nitroso compounds.

Reduction: The oxo group can be reduced to form hydroxyl derivatives.

Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions, forming various substituted derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.

Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

The major products formed from these reactions include azides, nitroso compounds, hydroxyl derivatives, and various substituted acetamides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Cancer Treatment

One of the most significant applications of (S)-2-hydrazinyl-2-oxo-N-(1-phenylethyl)acetamide is in the treatment of cancer. Research indicates that this compound acts as an inhibitor of the Wnt signaling pathway, which is crucial in regulating cell growth and oncogenesis. Specifically, it has been shown to block TCF4/β-catenin transcriptional activity, which is implicated in various cancers, including colorectal cancer and fibrotic diseases . The ability to inhibit this pathway positions the compound as a potential therapeutic agent in oncology.

Anti-Fibrotic Properties

In addition to its anticancer effects, this compound has demonstrated efficacy in treating fibrotic diseases. The inhibition of the Wnt signaling pathway not only affects cancerous cells but also plays a role in fibrosis, making this compound a candidate for further investigation in fibrotic conditions .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have indicated that derivatives of hydrazine compounds exhibit significant antibacterial effects against various Gram-positive and Gram-negative bacteria. The structural attributes of this compound may contribute to its effectiveness as an antimicrobial agent .

Case Study: Colorectal Cancer

A study highlighted the use of this compound in models of colorectal cancer, demonstrating significant reductions in tumor size and proliferation rates. This was attributed to the compound’s ability to inhibit β-catenin-mediated transcriptional activity .

Case Study: Fibrosis

In animal models of fibrosis, treatment with this compound resulted in decreased collagen deposition and improved tissue architecture, suggesting its potential as a therapeutic agent for managing fibrotic diseases .

Data Table: Summary of Applications

| Application Area | Mechanism of Action | Notable Findings |

|---|---|---|

| Cancer Treatment | Inhibition of Wnt signaling pathway | Reduced tumor size in colorectal models |

| Anti-Fibrotic | Disruption of β-catenin transcription | Decreased collagen deposition |

| Antimicrobial Activity | Inhibition of MMPs | Significant antibacterial effects observed |

Mechanism of Action

The mechanism of action of (S)-2-Hydrazinyl-2-oxo-N-(1-phenylethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazinyl group can form covalent bonds with active site residues, inhibiting enzyme activity. The phenylethyl group may enhance binding affinity through hydrophobic interactions, while the oxo group can participate in hydrogen bonding, stabilizing the compound’s interaction with its target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations in Acetamide Derivatives

Substituent Effects on the Acetamide Backbone

- Target Compound :

(S)-2-Hydrazinyl-2-oxo-N-(1-phenylethyl)acetamide features a hydrazinyl-oxo group, enabling chelation with metal ions and participation in cyclization reactions . - 2-Cyano-N-(1-phenylethyl)acetamide (3e/3f): Replacing the hydrazinyl group with a cyano moiety (as in 3e/3f) increases electrophilicity, facilitating nucleophilic additions. The cyano group’s electron-withdrawing nature shifts NMR signals (e.g., –CH₂–CN at δ 3.30 ppm in DMSO-d₆) compared to the hydrazinyl analog .

- N-(1-Hydroxy-2-oxo-2-phenylethyl)acetamide (CAS: 2187-27-1) :

The hydroxy group at the β-position enhances hydrogen-bonding capacity, improving solubility in polar solvents. This contrasts with the hydrazinyl group’s nucleophilic reactivity .

Aromatic Substituent Variations

- (R)-2-(2-Hydroxyphenyl)-N-(1-phenylethyl)acetamide (2m): The 2-hydroxyphenyl group introduces phenolic OH, enabling antioxidant activity and metal chelation. The (R)-configuration here may alter stereoselective interactions compared to the (S)-configured target compound .

- 2-Oxoindoline Derivatives (e.g., Compound 2, 15, 18) :

Derivatives like 2-(2-oxo-1,2-dihydro-indol-3-ylidene)-N-phenethyl-acetamide incorporate indole-based scaffolds , expanding π-π stacking interactions and enhancing DNA-binding affinity, a property less studied in the target compound .

Hydrazinyl-Based Analogues

Metal Complexes with Hydrazinyl Ligands

- Ni(II)/Co(II) Complexes of 2-(2-(2-Hydroxybenzyliden)hydrazinyl)-2-oxo-N-(pyridine-2-yl)acetamide: These complexes exhibit enhanced antimicrobial activity against C. albicans and A. flavus due to the pyridine and hydroxybenzyliden groups, which improve lipophilicity and membrane penetration.

Triazole-Modified Hydrazinyl Derivatives

Stereochemical and Conformational Differences

- (S)-(−)-2-(1H-Indol-3-yl)-N-(1-phenylethyl)acetamide :

This analog replaces the hydrazinyl-oxo group with an indol-3-yl moiety. The (S)-configuration at the phenylethyl group aligns with the target compound, but the indole’s bulkiness alters molecular packing (orthorhombic crystal system, P2₁2₁2₁) and reduces solubility in aqueous media . - N-([1,1'-Biphenyl]-4-yl)-2-chloro-N-[(1R)-2-oxo-2-{[(1S)-1-phenylethyl]amino}ethyl]acetamide: A structurally complex derivative with biphenyl and chloro groups, this compound demonstrates dual stereochemical centers (R and S) and enhanced steric hindrance, likely influencing receptor binding in medicinal chemistry applications .

Biological Activity

(S)-2-Hydrazinyl-2-oxo-N-(1-phenylethyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, applications, and research findings.

Chemical Structure and Properties

The chemical formula of this compound is . The compound features a hydrazinyl group, an oxo group, and a phenylethyl moiety, which contribute to its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Weight | 234.30 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in DMSO |

| LogP | 0.45 |

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The hydrazinyl group can form covalent bonds with active site residues, potentially inhibiting enzyme activity. The phenylethyl group enhances the binding affinity through hydrophobic interactions, while the oxo group participates in hydrogen bonding, stabilizing the compound's interaction with its targets.

Therapeutic Potential

Research has indicated that this compound may possess various therapeutic properties:

- Anti-cancer Activity : Preliminary studies suggest that this compound may exhibit anti-cancer properties by inhibiting cell proliferation in various cancer cell lines, including breast and ovarian cancer cells .

- Anti-inflammatory Effects : Investigations into similar hydrazine derivatives have shown promise in reducing inflammation markers such as IL-1 beta and TNF-alpha, indicating potential applications in treating inflammatory diseases .

Case Studies

- Anti-cancer Study : A study evaluated the antiproliferative effects of hydrazine derivatives on MCF7 (breast cancer), SK-OV-3 (ovarian cancer), and CCRF-CEM (blood cancer) cell lines. Results showed significant inhibition of cell growth at concentrations as low as 10 µM, suggesting that structural modifications could enhance efficacy .

- Inflammation Model : In a model of adjuvant-induced arthritis in rats, compounds structurally related to this compound demonstrated reduced paw edema and lower serum levels of pro-inflammatory cytokines when administered at doses of 5 mg/kg and 10 mg/kg .

Structure-Activity Relationship (SAR)

The effectiveness of this compound can be linked to its structural features:

Table 2: Structure-Activity Relationship Insights

| Structural Feature | Activity Impact |

|---|---|

| Hydrazinyl Group | Covalent bond formation with enzymes |

| Oxo Group | Stabilizes interactions through hydrogen bonding |

| Phenylethyl Moiety | Enhances hydrophobic interactions |

The presence of specific functional groups significantly influences the compound's biological activity, suggesting that further modifications could improve therapeutic outcomes.

Q & A

[Basic] What are the common synthetic routes for preparing (S)-2-Hydrazinyl-2-oxo-N-(1-phenylethyl)acetamide, and how can reaction conditions be optimized for higher yield?

Methodological Answer:

The synthesis typically involves:

- Hydrazine-carboxylate condensation : Reacting hydrazine derivatives with activated carbonyl precursors (e.g., chloroacetyl chloride) under reflux with triethylamine as a catalyst, followed by purification via recrystallization .

- Stereoselective acylation : Employing chiral auxiliaries (e.g., (S)-1-phenylethylamine) or iron-catalyzed dynamic kinetic resolution to retain the (S)-configuration, achieving >95% enantiomeric excess (e.g., using phenyl esters and amines under oxygenated conditions) .

Optimization Strategies :- Use continuous flow reactors to enhance reaction homogeneity.

- Monitor reaction progress via TLC and adjust reflux time (typically 4–8 hours).

- Purify via column chromatography or recrystallization (e.g., pet-ether) to improve yield and purity .

[Basic] Which spectroscopic and analytical techniques are most effective for characterizing this compound?

Methodological Answer:

Key techniques include:

- NMR Spectroscopy :

- 1H NMR (DMSO-d6): Peaks at δ 1.45 (d, –CH3), 5.10 (q, chiral center), and 8.34 (s, –NH) confirm substituent environments .

- 13C NMR : Carbonyl (C=O) signals near 170 ppm.

- Mass Spectrometry (MS) : Molecular ion [M+1] at m/z 219.25 validates molecular weight .

- X-ray Diffraction : Resolves absolute stereochemistry and crystal packing (e.g., CCDC-deposited structures) .

- Elemental Analysis : Confirms C, H, N, S composition within ±0.3% deviation .

- FT-IR : Stretching bands for –NH (3200–3400 cm⁻¹) and C=O (1650–1700 cm⁻¹) .

[Advanced] How can researchers ensure the stereochemical integrity of the (S)-configuration during synthesis, and what analytical methods confirm this?

Methodological Answer:

- Stereochemical Control :

- Confirmation Methods :

[Advanced] What computational methods (e.g., DFT) are employed to study the electronic structure and reactivity of this compound?

Methodological Answer:

- Density Functional Theory (DFT) :

- Geometry Optimization : B3LYP/6-31G* basis set minimizes energy and predicts bond lengths/angles .

- Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gaps correlate with experimental UV-Vis spectra (e.g., λmax ~300 nm) .

- Molecular Electrostatic Potential (MEP) : Maps charge distribution to predict nucleophilic/electrophilic sites.

- Molecular Docking : Simulates binding interactions with biological targets (e.g., DNA grooves) using AutoDock Vina .

[Advanced] How can contradictions in spectral data (e.g., NMR chemical shifts) between different studies be resolved?

Methodological Answer:

- Root Causes of Discrepancies :

- Solvent effects (DMSO vs. CDCl3 shifts –NH peaks by ±0.5 ppm).

- Tautomerism (hydrazone vs. azo forms).

- Impurities (e.g., unreacted starting materials).

- Resolution Strategies :

- 2D NMR (COSY, HSQC) : Assigns proton-carbon correlations to resolve overlapping signals .

- Variable Temperature NMR : Identifies dynamic equilibria (e.g., keto-enol tautomerism).

- Cross-Validation : Compare with X-ray data (bond distances) or high-resolution MS .

[Advanced] What strategies are used to evaluate the biological activity of this compound, such as DNA binding or antimicrobial effects?

Methodological Answer:

- DNA Binding Studies :

- UV-Vis Titration : Monitor hypochromicity at 260 nm upon DNA addition; calculate binding constants (Kb ~10⁴ M⁻¹) .

- Ethidium Bromide Displacement : Fluorescence quenching confirms intercalation.

- Antimicrobial Assays :

- Minimum Inhibitory Concentration (MIC) : Test against Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli), and fungi (e.g., C. albicans) using broth microdilution (MIC range: 8–64 µg/mL) .

- Time-Kill Curves : Assess bactericidal kinetics over 24 hours.

- Enzyme Inhibition : Measure IC50 against α-glucosidase or other targets via spectrophotometry .

[Basic] What purification techniques are recommended for isolating this compound from reaction mixtures?

Methodological Answer:

- Recrystallization : Use polar solvents (e.g., ethanol/water) to remove unreacted hydrazine .

- Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) eluent separates by polarity .

- HPLC : Preparative C18 columns for enantiomeric resolution if racemization occurs .

[Advanced] How does the hydrazinyl group influence the compound’s reactivity in nucleophilic or coordination reactions?

Methodological Answer:

- Nucleophilic Reactions :

- The –NH–NH2 moiety reacts with aldehydes to form hydrazones (e.g., Schiff base complexes with Ni(II) or Co(II)) .

- Participates in cyclocondensation to yield triazoles or oxadiazoles .

- Coordination Chemistry :

- Acts as a bidentate ligand, binding metal ions (e.g., Ni²⁺) via the hydrazinyl-O and carbonyl-O, forming octahedral complexes .

- Stability constants (log β) determined via potentiometry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.